molecular formula C20H12F2N4O2S2 B2592264 3-(2,4-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 1326853-81-9

3-(2,4-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2592264
CAS No.: 1326853-81-9
M. Wt: 442.46
InChI Key: MLGRQZGEKJISSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused thiophene-pyrimidine core. Key structural features include:

  • 3-(2,4-Difluorobenzyl) substituent: Enhances lipophilicity and metabolic stability due to fluorine’s electron-withdrawing effects .
  • 5-Methyl group: May influence steric hindrance and molecular packing .

Thieno[2,3-d]pyrimidines are studied for antimicrobial and antitumor activities, with substituents dictating specificity and potency .

Properties

IUPAC Name

3-[(2,4-difluorophenyl)methyl]-5-methyl-6-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N4O2S2/c1-10-15-19(30-16(10)18-24-17(25-28-18)14-3-2-6-29-14)23-9-26(20(15)27)8-11-4-5-12(21)7-13(11)22/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGRQZGEKJISSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C=N2)CC3=C(C=C(C=C3)F)F)C4=NC(=NO4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

  • Formation of the Thieno[2,3-d]pyrimidin-4(3H)-one Core

      Starting Materials: 2-Aminothiophene and ethyl acetoacetate.

      Reaction Conditions: Cyclization reaction under acidic conditions to form the thieno[2,3-d]pyrimidin-4(3H)-one core.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
  • Reduction

    • Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.
  • Substitution

    • The difluorobenzyl group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a ligand in catalytic reactions.

    Materials Science: Its electronic properties could be explored for applications in organic electronics, such as organic field-effect transistors (OFETs).

Biology and Medicine

Industry

    Pharmaceuticals: Used in the development of new therapeutic agents.

    Agriculture: Potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 3-(2,4-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis. In anticancer research, it could interfere with signaling pathways critical for cancer cell proliferation and survival.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Differences
Compound Name / ID Substituents (Position) Biological Activity Physical Properties
Target Compound 3: 2,4-Difluorobenzyl; 6: Thiophen-2-yl oxadiazole Antimicrobial (inferred) High melting point (crystalline)
Ethyl 5-(5-Methyl-4-Oxo-3,4-Dihydrothieno[2,3-d]pyrimidin-6-yl)-1,2,4-Oxadiazole-3-Carboxylate 6: Phenyl oxadiazole; 3: Ethyl ester Active against Candida albicans Not reported
1-Alkyl-5-Methyl-3-Phenyl-6-(5-Phenyl-1,3,4-Oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione 3: Phenyl; 6: Phenyl oxadiazole Antimicrobial (broad-spectrum) Melting points 220–250°C
Benzyl 2-(4-Acetoxybenzylidene)-7-Methyl-3-Oxo-5-(Thiophen-2-yl)-3,5-Dihydro-2H-Thiazolo[3,2-a]pyrimidine-6-Carboxylate Thiophen-2-yl; benzylidene-acetate Not reported Crystalline solid
Key Observations:

Substituent Impact on Bioactivity: Replacement of phenyl oxadiazole (e.g., in ) with thiophen-2-yl oxadiazole (target compound) may alter antimicrobial specificity due to thiophene’s sulfur atom and smaller aromatic profile . The 2,4-difluorobenzyl group in the target compound likely enhances metabolic stability compared to non-fluorinated benzyl analogs, a common strategy in medicinal chemistry .

Crystalline stability (high melting points) is consistent across thieno[2,3-d]pyrimidines, suggesting robust solid-state packing .

Antimicrobial Activity Trends

  • Alkylation patterns (e.g., 3-position substituents) influence target engagement; fluorinated groups may improve binding to fungal cytochrome P450 enzymes .

Biological Activity

The compound 3-(2,4-difluorobenzyl)-5-methyl-6-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one represents a novel class of heterocyclic compounds that have garnered attention due to their potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer and antiparasitic effects, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H15F2N5O2S\text{C}_{19}\text{H}_{15}\text{F}_2\text{N}_5\text{O}_2\text{S}

This structure includes a thieno[2,3-d]pyrimidine core with various substituents that are crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds containing thieno[2,3-d]pyrimidine and oxadiazole moieties exhibit a wide range of biological activities including anticancer, antimicrobial, and antiparasitic properties. The specific compound has shown promising results in various studies.

Anticancer Activity

  • Mechanism of Action : The compound has been observed to inhibit various cancer cell lines through multiple pathways:
    • Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells.
    • Apoptosis Induction : The compound activates apoptotic pathways leading to cell death.
    • Inhibition of Kinases : It has been reported to inhibit key kinases involved in cancer progression such as EGFR and VEGFR.
  • Case Studies :
    • In vitro studies demonstrated that the compound exhibits significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values in the low nanomolar range (9.1 nM for MCF-7) .
    • A study reported that derivatives of thieno[2,3-d]pyrimidine showed enhanced antiproliferative activity when combined with other pharmacophores .

Antiparasitic Activity

The oxadiazole derivatives have been noted for their antiparasitic effects:

  • Compounds similar to the one discussed have shown activity against Trypanosoma brucei and Plasmodium falciparum, the causative agents of sleeping sickness and malaria respectively .

Structure-Activity Relationship (SAR)

The biological activity of thieno[2,3-d]pyrimidine derivatives is highly influenced by their substituents:

  • Fluorine Substitution : The presence of difluorobenzyl enhances lipophilicity and bioavailability.
  • Oxadiazole Ring : This moiety contributes to the overall stability and enhances interaction with biological targets.

Table 1: Summary of Biological Activities

Activity TypeCell Line/OrganismIC50 ValueReference
AnticancerMCF-79.1 nM
AnticancerMDA-MB-23128.0 nM
AntiparasiticTrypanosoma bruceiNot specified
AntiparasiticPlasmodium falciparumNot specified

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, the thieno[2,3-d]pyrimidin-4-one core can be constructed via cyclization of 2-aminothiophene derivatives with carbonyl reagents under acidic conditions. The oxadiazole ring is formed using a nitrile oxide cycloaddition with thiophene-2-carbonyl chloride . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization steps.
  • Catalysts : Use of p-TSA (para-toluenesulfonic acid) for acid-catalyzed steps .
  • Temperature control : Microwave-assisted synthesis (100–120°C) reduces reaction time and improves regioselectivity .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is employed:

  • NMR : 1^1H/13^13C NMR confirms substitution patterns (e.g., difluorobenzyl protons at δ 4.8–5.2 ppm; thiophene protons at δ 7.1–7.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 483.08) .
  • X-ray crystallography : Resolves stereochemistry of the oxadiazole-thiophene linkage .
  • HPLC-MS : Purity >98% is achieved using a C18 column (MeCN:H2O = 70:30) .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in reported bioactivity data (e.g., inconsistent IC50 values across studies)?

  • Methodological Answer : Contradictions may arise from assay variability or impurities. Mitigation approaches include:

  • Standardized protocols : Use cell lines with validated sensitivity (e.g., HepG2 for anticancer assays) and control for batch-to-batch compound purity .
  • Dose-response validation : Perform triplicate experiments with positive controls (e.g., doxorubicin for cytotoxicity).
  • Metabolite screening : Assess stability in biological matrices (e.g., plasma) via LC-MS to rule out degradation .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Methodological Answer : Focus on modular modifications:

  • Core substitutions : Replace the 2,4-difluorobenzyl group with electron-withdrawing groups (e.g., -CF3) to enhance kinase inhibition .
  • Oxadiazole ring : Introduce methyl or chloro substituents to modulate steric bulk and π-π stacking with target proteins .
  • Thiophene moiety : Test bioisosteres (e.g., furan) to reduce off-target effects .
    • Experimental design : Parallel synthesis of analogs followed by high-throughput screening against a panel of enzymes (e.g., EGFR, VEGFR) .

Q. What in vivo models are suitable for evaluating pharmacokinetic and efficacy profiles?

  • Methodological Answer : Prioritize models with translational relevance:

  • Pharmacokinetics : Administer the compound (10 mg/kg, IV) in Sprague-Dawley rats; collect plasma samples for LC-MS analysis of t1/2t_{1/2}, CmaxC_{\text{max}}, and bioavailability .
  • Efficacy : Use xenograft models (e.g., MDA-MB-231 breast cancer) to assess tumor growth inhibition. Combine with immunohistochemistry to validate target engagement (e.g., apoptosis markers) .

Q. How can computational methods aid in elucidating the mechanism of action?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to predict binding modes with ATP-binding pockets (e.g., BRAF V600E mutant) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • QSAR modeling : Corporate Hammett constants of substituents with bioactivity data to prioritize synthetic targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.